Flindulatin vs. Waltheriones and Co-Isolated Flavonoids: Candida albicans Antifungal Activity
In a direct head-to-head comparison within the same study, Flindulatin (compound 5) exhibited no significant growth inhibitory activity against Candida albicans (MIC >32 μg/mL), whereas ten other co-isolated compounds (waltheriones M-Q, 5(R)-vanessine, and several quinoline alkaloids) demonstrated potent activity with MIC values ≤32 μg/mL against both planktonic cells and biofilms [1]. This stark difference in antifungal efficacy, despite structural similarity to the active flavonoid 5-hydroxy-3,7,4'-trimethoxyflavone (compound 6), highlights the critical impact of the 8-O-methyl substitution pattern on biological activity [1].
| Evidence Dimension | In vitro antifungal activity (MIC) |
|---|---|
| Target Compound Data | MIC > 32 μg/mL |
| Comparator Or Baseline | Waltheriones M-Q, 5(R)-vanessine, and selected quinoline alkaloids (compounds 7, 9, 11-16, 18, 21); MIC ≤ 32 μg/mL |
| Quantified Difference | Flindulatin is >1-fold less potent (inactive at the tested threshold) compared to the active comparators |
| Conditions | Broth microdilution assay against C. albicans planktonic cells and biofilms |
Why This Matters
This negative result is crucial for researchers studying flavonoid structure-activity relationships (SAR) in antifungal drug discovery, as Flindulatin serves as an inactive control or a scaffold for further optimization to understand the detrimental effect of 8-O-methylation.
- [1] Cretton S, Dorsaz S, Azzollini A, Favre-Godal Q, Marcourt L, Ebrahimi SN, Voinesco F, Michellod E, et al. Antifungal Quinoline Alkaloids from Waltheria indica. J Nat Prod. 2016 Feb 26;79(2):300-7. View Source
